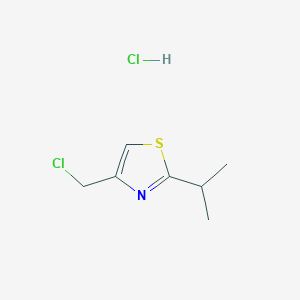

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTGNMKKUNFVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595996 | |

| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65386-28-9 | |

| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS number

An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride (CAS No: 65386-28-9), a critical heterocyclic intermediate in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, presents an established synthesis protocol with mechanistic insights, outlines robust analytical methods for characterization, and discusses its primary applications. Emphasis is placed on the practical considerations and scientific rationale behind its synthesis and handling, targeting researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Importance

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a substituted thiazole derivative that has gained prominence as a versatile building block. The thiazole ring is a key structural motif found in numerous biologically active compounds, including approved pharmaceuticals. The presence of a reactive chloromethyl group at the C4 position and an isopropyl group at the C2 position makes this compound a specifically valuable precursor for introducing the 2-isopropylthiazole moiety into larger, more complex molecules. Its primary utility lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where it serves to construct specific molecular frameworks required for therapeutic efficacy.[1]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride is typically a white to off-white solid under standard conditions.[1][2] Key identifying and physical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65386-28-9 | [3][4] |

| Molecular Formula | C₇H₁₀ClNS·HCl (C₇H₁₁Cl₂NS) | [2][3] |

| Molecular Weight | 212.14 g/mol | [4] |

| Appearance | White or Colorless Solid | [1][2] |

| Melting Point | 92-94°C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane | [1][5] |

| InChI Key | CSTGNMKKUNFVGV-UHFFFAOYSA-N | [2] |

Synthesis Protocol and Mechanistic Rationale

The most common and efficient route for preparing 4-(chloromethyl)-2-isopropylthiazole is through the chlorination of its corresponding alcohol precursor, 2-isopropyl-4-hydroxymethylthiazole. This transformation is a classic example of converting a primary alcohol to an alkyl chloride.

Recommended Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 4-(chloromethyl)-2-isopropylthiazole HCl.

Detailed Experimental Protocol

This protocol is adapted from established chemical principles for this type of transformation, as suggested by related patent literature.[6][7]

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-isopropyl-4-hydroxymethylthiazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM, ~10 volumes).

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is critical to control the exothermic reaction with thionyl chloride and prevent side reactions.

-

Chlorination: Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. Separate the organic layer.

-

Extraction & Drying: Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 4-(chloromethyl)-2-isopropylthiazole.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a non-polar solvent like ethyl acetate. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum to yield the final product.

Reaction Mechanism Explained

The conversion of the primary alcohol to the alkyl chloride using thionyl chloride proceeds through a well-established Sₙi (Substitution, Nucleophilic, internal) or Sₙ2 mechanism, depending on the conditions.

Caption: Simplified mechanism for the chlorination of an alcohol using thionyl chloride.

Causality: Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] Their escape from the reaction mixture shifts the equilibrium forward according to Le Châtelier's principle, driving the reaction to completion and simplifying purification.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the final product is paramount. A multi-step analytical workflow is employed to validate the synthesis.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water. Purity is generally expected to be >95%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the isopropyl protons, the chloromethyl protons, and the thiazole ring proton.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Applications in Research and Drug Development

The primary application of 4-(chloromethyl)-2-isopropylthiazole hydrochloride is as a reactive intermediate.[1] The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile attachment of the 2-isopropylthiazole scaffold to various nucleophiles (amines, thiols, alcohols, etc.).

A notable example is its use in the synthesis of N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine, a more complex amine built directly from the chloromethyl intermediate via substitution with methylamine.[6][8] This highlights its role in building libraries of diverse compounds for screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling of 4-(chloromethyl)-2-isopropylthiazole hydrochloride is essential due to its hazardous nature.

-

Hazards: The compound is classified as causing skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.[9]

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a high-value chemical intermediate whose utility is defined by the strategic placement of its reactive chloromethyl group on the stable thiazole core. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables chemists and researchers to effectively and safely leverage this compound for the advancement of organic synthesis and the development of novel therapeutics.

References

-

Chemical-Suppliers. (n.d.). [4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9. Retrieved from [Link]

-

ChemBK. (2024). 4-(chloromethyl)-2-(1-methylethyl)-1,3-thiazole hydrochloride. Retrieved from [Link]

-

eChemPortal. (n.d.). Chemical label for 4-(Chloromethyl)-2-isopropyl-1,3-thiazole. Retrieved from [Link]

- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (2015). Google Patents.

- US4468517A - Synthesis of thiazoles. (1984). Google Patents.

-

Chemical-Suppliers. (n.d.). 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9. Retrieved from [Link]

-

Peris-Kerkhoff, F., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Retrieved from [Link]

-

Scheschkewitz, J., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Analytica. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride [cymitquimica.com]

- 3. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4-(ChloroMethyl)-2-isopropylthiazole hydrochloride | 65386-28-9 [chemicalbook.com]

- 5. 4-(ChloroMethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt | 1216869-95-2 [amp.chemicalbook.com]

- 6. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 7. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 8. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemical-label.com [chemical-label.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

4-(Chloromethyl)-2-isopropylthiazole hydrochloride molecular weight

An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and contextualize its significance through its application as a critical building block in the synthesis of prominent antiviral therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction and Significance

4-(Chloromethyl)-2-isopropylthiazole hydrochloride (CAS No: 65386-28-9) is a substituted thiazole derivative of significant interest to the pharmaceutical industry.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its ability to engage in various biological interactions.[2] The specific substitution pattern of this compound—featuring a reactive chloromethyl group and an isopropyl moiety—makes it a highly valuable intermediate for constructing more complex molecular architectures.[3]

Its most notable application is as a key intermediate in the synthesis of Ritonavir, an HIV protease inhibitor that has been instrumental in the management of HIV/AIDS.[4] The chloromethyl group provides a reactive electrophilic site for nucleophilic substitution, allowing for the facile introduction of the thiazole heterocycle into a target molecule. Understanding the properties and synthesis of this compound is therefore crucial for process chemists and researchers working on antiviral agents and other complex molecular targets.

Physicochemical and Structural Data

A precise understanding of a compound's properties is foundational to its application in synthesis. The key data for 4-(Chloromethyl)-2-isopropylthiazole hydrochloride are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 212.14 g/mol | [5] |

| Molecular Formula | C₇H₁₀ClNS·HCl | [5][6] |

| Alternate Formula | C₇H₁₁Cl₂NS | [7][8] |

| CAS Number | 65386-28-9 | [6][7][9] |

| Appearance | Solid | [7] |

| Synonyms | 4-(chloromethyl)-2-(1-methylethyl)thiazole hydrochloride; 2-isopropyl-4-chloromethylthiazole hydrochloride | [1][6] |

Synthesis Pathway and Mechanistic Rationale

The most common and efficient synthesis of 4-(Chloromethyl)-2-isopropylthiazole involves the direct chlorination of its corresponding alcohol precursor, 2-isopropyl-4-(hydroxymethyl)thiazole. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Expert Insight: The selection of thionyl chloride is a deliberate choice rooted in reaction efficiency. It reacts with the primary alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the formation of highly stable and gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—proceeds via an Sₙi (internal nucleophilic substitution) mechanism. This process is thermodynamically favorable and effectively drives the reaction to completion, simplifying purification by eliminating the need to remove non-volatile byproducts.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for the chlorination of 2-isopropyl-4-(hydroxymethyl)thiazole.

Application in Drug Development: The Ritonavir Case Study

The utility of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride is best exemplified by its role as a key building block in the synthesis of Ritonavir. In this context, the thiazole moiety is a crucial component of the final drug structure. The synthesis involves a nucleophilic substitution reaction where the chloromethyl group of the thiazole intermediate reacts with an amine, forming a new carbon-nitrogen bond and assembling a significant portion of the Ritonavir backbone.

Caption: Role of the thiazole intermediate in Ritonavir synthesis.

This reaction highlights the compound's function as a "linchpin" intermediate, enabling the efficient connection of two complex fragments. The stability of the thiazole ring and the specific reactivity of the chloromethyl group make it an ideal synthetic tool for this purpose.

Detailed Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of 4-(Chloromethyl)-2-isopropylthiazole from 2-isopropyl-4-(hydroxymethyl)thiazole, adapted from established industrial processes.[4][10]

Self-Validation and Trustworthiness: This protocol includes in-process checks and a final purification step to ensure the integrity and purity of the final compound. Each step is designed for maximum yield and safety.

Materials and Reagents:

-

2-isopropyl-4-(hydroxymethyl)thiazole

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 grams of 2-isopropyl-4-(hydroxymethyl)thiazole in 100 mL of anhydrous dichloromethane.

-

Causality Note: Anhydrous solvent is critical to prevent the thionyl chloride from reacting with water, which would quench the reagent and generate excess HCl.

-

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature drops to approximately 0-5 °C.

-

Expertise Note: This initial cooling is a crucial safety and selectivity measure. The reaction with thionyl chloride is exothermic, and maintaining a low temperature controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Reagent Addition: Slowly add 8.3 grams of thionyl chloride dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution (CO₂) ceases, indicating that all excess acid has been neutralized.

-

Safety Note: This step must be performed in a well-ventilated fume hood as it neutralizes HCl and any remaining SOCl₂, producing CO₂ and SO₂ gas.

-

-

Extraction and Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Chloromethyl)-2-isopropylthiazole.

-

Purification (If Necessary): The crude product can be purified by column chromatography on silica gel to obtain the final product with high purity.

Safety, Handling, and Storage

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a chemical intermediate and should be handled with appropriate care.[11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

-

Safety Data Sheet (SDS): Always consult the material's specific Safety Data Sheet before handling for comprehensive hazard and first-aid information.[11]

Conclusion

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is more than a simple chemical; it is an enabling tool in pharmaceutical synthesis. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and proven utility as a key building block for complex therapeutics like Ritonavir underscore its importance. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this versatile intermediate in their drug discovery and development programs.

References

-

Title: 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 Source: Chemical-Suppliers.com URL: [https://www.chemical-suppliers.com/buy-price/4-(chloromethyl)-2-isopropyl]-4-thiazolyl,-hydrochloride-salt_65386-28-9.html]([Link])

-

Title: 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Sal Source: De Wei Na Chemical URL: [Link]

-

Title: 4-(chloromethyl)-2-(1-methylethyl)-1,3-thiazole hydrochloride Source: ChemBK URL: [Link]

-

Title: 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9 Source: Chemical-Suppliers.com URL: [https://www.chemical-suppliers.com/buy-price/4-(chloromethyl)-2-isopropyl]-4-thiazolyl-hydrochloride_65386-28-9.html]([Link])

- Title: CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)

- Title: US4468517A - Synthesis of thiazoles Source: Google Patents URL

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Sal_北京德威钠生物技术有限公司 [gbwol.com]

- 4. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 5. 4-(ChloroMethyl)-2-isopropylthiazole hydrochloride | 65386-28-9 [chemicalbook.com]

- 6. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride [cymitquimica.com]

- 8. 4-(ChloroMethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt | 1216869-95-2 [amp.chemicalbook.com]

- 9. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

A Multi-technique Approach to the Structure Elucidation of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structure Elucidation

In the landscape of pharmaceutical development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. The molecule 4-(chloromethyl)-2-isopropylthiazole, particularly as its hydrochloride salt (CAS No: 65386-28-9), serves as a key building block in the synthesis of more complex therapeutic agents.[1][2][3] Its structural integrity—the exact arrangement of its atoms and the confirmation of its salt form—directly influences the purity, stability, and reactivity profile of subsequent synthesis steps and the final drug product.

This guide eschews a simple recitation of analytical techniques. Instead, it presents a holistic and logical workflow, mirroring the investigatory process undertaken in a modern analytical chemistry laboratory. We will journey from establishing the fundamental molecular identity to mapping its intricate covalent framework, and finally, to confirming its definitive three-dimensional architecture. Each step is chosen for the specific and complementary information it yields, creating a self-validating cascade of evidence that culminates in an irrefutable structural assignment ready for rigorous regulatory scrutiny.[4][5]

Foundational Analysis: Molecular Formula and Mass Verification via Mass Spectrometry (MS)

The Rationale: Before dedicating resources to complex spectroscopic analysis, we must first confirm the most basic properties: the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Furthermore, for a molecule containing chlorine, the isotopic distribution provides an immediate and unmistakable signature.[6][7][8]

Core Principle: HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+ and M+2 isotopic pattern with a peak height ratio of approximately 3:1 for each chlorine atom present.[6][8][9] For 4-(chloromethyl)-2-isopropylthiazole hydrochloride (C₇H₁₁Cl₂NS), we expect to analyze the protonated free base [C₇H₁₀ClNS + H]⁺ in the gas phase.

Expected HRMS Data for the Protonated Free Base [C₇H₁₁ClNS]⁺

| Parameter | Expected Value | Observation Significance |

| Monoisotopic Mass [M+H]⁺ | 176.0295 (for ³⁵Cl) | Confirms the elemental composition of C₇H₁₁ClNS. |

| Isotopic Peak [M+2+H]⁺ | 178.0266 (for ³⁷Cl) | Presence confirms a single chlorine atom in the molecule. |

| Peak Intensity Ratio | ~3:1 (M+H : M+2+H) | The characteristic ratio provides definitive evidence for one chlorine atom.[7][9] |

Experimental Protocol: HRMS Analysis via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of 4-(chloromethyl)-2-isopropylthiazole hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid to ensure protonation.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard mixture immediately prior to the analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 (FWHM).

-

Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the parent ion and its corresponding M+2 peak. Calculate the mass error (in ppm) and compare the isotopic pattern to the theoretical distribution for a molecule containing one chlorine and one sulfur atom.

Delineating the Covalent Framework: A Deep Dive with Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to assemble the atomic "building blocks." It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to piece together the molecule's covalent structure conclusively.[10][11]

Logical Workflow for NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the acidic N-H proton.

-

Solvent Choice Rationale: DMSO-d₆ is a polar aprotic solvent capable of dissolving ionic salts. The residual solvent peak (δ ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) serves as a secondary reference.[11]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

-

-

Data Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Interpretation and Data Synthesis

The power of this approach lies in integrating the data from all experiments.

-

¹H NMR: Identifies all unique proton signals and their integrations (number of protons) and multiplicities (neighboring protons). We expect to see:

-

A septet and a doublet characteristic of the isopropyl group.

-

A singlet for the chloromethyl (-CH₂Cl) protons.

-

A singlet for the lone proton on the thiazole ring (H5).[12]

-

A broad singlet for the acidic proton (N-H⁺) of the hydrochloride, which may exchange with residual water.

-

-

¹³C NMR: Reveals the number of unique carbon environments.

-

COSY: A cross-peak between the isopropyl septet and doublet confirms they are coupled, definitively establishing the isopropyl fragment.

-

HSQC: Correlates each proton signal to the carbon it is directly attached to. For example, it will link the -CH₂Cl proton singlet to its corresponding carbon signal.

-

HMBC: This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Crucial expected correlations include:

-

From the isopropyl CH proton to the C2 carbon of the thiazole ring.

-

From the -CH₂Cl protons to the C4 and C5 carbons of the thiazole ring.

-

From the H5 thiazole proton to the C4 and -CH₂Cl carbons.

-

Hypothetical NMR Data Summary (in DMSO-d₆)

| Signal Label | ¹H δ (ppm), Mult., I | ¹³C δ (ppm) | COSY Correlations | Key HMBC Correlations | Assignment |

| a | 1.30, d, 6H | 22.5 | b | b , c | -CH(CH₃ )₂ |

| b | 3.25, sept, 1H | 34.0 | a | a , c | -C H(CH₃)₂ |

| c | - | 175.0 | - | b | Thiazole C2 |

| d | 4.90, s, 2H | 42.0 | - | e , f | -C H₂Cl |

| e | - | 150.0 | - | d , f | Thiazole C4 |

| f | 7.80, s, 1H | 120.0 | - | d , e | Thiazole H5 |

| g | 12.5, br s, 1H | - | - | - | N-H⁺ |

Unambiguous 3D Structure Determination: Single-Crystal X-ray Diffraction (SCXRD)

The Rationale: While MS and NMR together build a compelling case for the covalent structure, they provide no direct information about the three-dimensional arrangement of atoms in the solid state. SCXRD is the universally recognized "gold standard" for absolute structure determination.[13][14][15][16] It is the only technique that can definitively:

-

Confirm the connectivity and geometry (bond lengths and angles) without ambiguity.[13][16]

-

Establish the location of the chloride counter-ion and its interaction with the protonated thiazole ring, thus proving the hydrochloride salt form.

-

Provide data on crystal packing and intermolecular interactions.[13]

Experimental Protocol: From Crystal to Structure

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step.

-

Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/ether mixture) to near saturation.

-

Procedure: Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Goal: To obtain well-formed, single crystals of at least 20-50 µm in all dimensions.[15]

-

-

Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer.[15]

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential degradation.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation) and rotate it, collecting the diffraction pattern on a detector.[15][16]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.

-

The model is refined against the experimental data to yield the final structure with high precision.

-

Integrated Analysis and Reporting for Regulatory Submission

The Rationale: A robust regulatory submission, particularly for the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application, requires a complete and unambiguous characterization of the drug substance.[4][5] The data from each of the described techniques must be synthesized into a cohesive report that validates the chemical structure.[17][18]

Overall Structure Elucidation Workflow

Caption: Integrated workflow for complete structure elucidation.

This integrated package provides irrefutable proof of identity. The HRMS confirms the elemental composition, the suite of NMR experiments elucidates the precise covalent bonding arrangement, and the SCXRD data provides the ultimate confirmation of the three-dimensional structure and the specific salt form. This rigorous, multi-faceted approach ensures that the structural foundation of your drug development program is sound, satisfying scientific curiosity and regulatory requirements alike.

References

-

Excillum. Small molecule crystallography. Excillum AB. Available from: [Link]

-

Althagafi, I.; El-Metwaly, N.; Farghaly, T. A. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019, 24(9), 175. Available from: [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

LibreTexts Chemistry. 16.9: Organic Compounds Containing Halogen Atoms. 2020. Available from: [Link]

-

Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Available from: [Link]

-

Clark, J. mass spectra - the M+2 peak. Chemguide. Available from: [Link]

-

Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

-

Foley, S.; et al. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. 2022, 19(6), 1837–1849. Available from: [Link]

-

LibreTexts Chemistry. Organic Compounds Containing Halogen Atoms. 2023. Available from: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

- Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

-

LCGC International. Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. 2024. Available from: [Link]

- Google Patents. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.

-

Popiołek, Ł.; et al. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. 2023, 28(14), 5485. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. 2025. Available from: [Link]

-

Lee, S.; et al. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Applied Sciences. 2021, 12(1), 78. Available from: [Link]

-

Tailored Tutors. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. 2019. Available from: [Link]

-

Stojanovska-Ivanova, A.; et al. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Hygienic Engineering and Design. 2019. Available from: [Link]

-

Wikipedia. Thiazole. Wikimedia Foundation. Available from: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. An Overview of Thiazole Derivatives and its Biological Activities. 2023. Available from: [Link]

-

ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available from: [Link]

-

PubChemLite. 4-(chloromethyl)-2-isopropyl-1,3-thiazole. University of Luxembourg. Available from: [Link]

-

TMC Pharma Services Ltd. Your essential checklist for an effective regulatory submission. 2025. Available from: [Link]

-

ReGulis. How to author a robust validation of an analytical method for regulatory submission. 2024. Available from: [Link]

-

RTI International. Preparing for Regulatory Filings: Information Needed for Chemistry, Manufacturing & Controls and Q&A. YouTube. 2025. Available from: [Link]

-

Ventos. 2-ISOPROPYL-4-METHYLTHIAZOLE. Available from: [Link]

-

LookChem. Cas 40516-57-2,5-CHLOROMETHYL-2-ISOPROPYL-THIAZOLE. Available from: [Link]

-

U.S. Food & Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. 2019. Available from: [Link]

-

European Medicines Agency. Process validation for finished products – information and data to be provided in regulatory submissions - Scientific guideline. Available from: [Link]

Sources

- 1. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride [cymitquimica.com]

- 2. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 3. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 4. Essential checklist for an effective regulatory submission [tmcpharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 12. Thiazole - Wikipedia [en.wikipedia.org]

- 13. rigaku.com [rigaku.com]

- 14. excillum.com [excillum.com]

- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. regulink.com [regulink.com]

- 18. s27415.pcdn.co [s27415.pcdn.co]

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 4-(chloromethyl)-2-isopropylthiazole hydrochloride, a key intermediate in the production of various pharmaceutically active compounds, most notably the HIV protease inhibitor Ritonavir. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of the prevalent synthetic methodologies. The guide emphasizes the chemical principles underpinning these processes, providing detailed, replicable protocols and critical insights into experimental choices. We will delve into the widely employed Hantzsch thiazole synthesis, discuss alternative routes, and present a comparative analysis to inform process development and optimization. All information is substantiated with citations from peer-reviewed literature and patents to ensure scientific integrity and trustworthiness.

Introduction: Significance of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. 4-(Chloromethyl)-2-isopropylthiazole, and its more stable hydrochloride salt, serves as a critical building block for introducing the 2-isopropylthiazole-4-ylmethyl moiety. The primary driver for the industrial-scale synthesis of this intermediate is its role in the total synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[1] The chloromethyl group at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile coupling with other fragments of the target molecule. A robust and efficient synthesis of this intermediate is therefore paramount for the cost-effective production of life-saving medicines.

Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and industrially relevant method for the synthesis of 4-(chloromethyl)-2-isopropylthiazole is the Hantzsch thiazole synthesis. This classical condensation reaction, first described by Arthur Hantzsch in 1887, involves the reaction of an α-haloketone with a thioamide.[2][3] In this specific case, the reaction occurs between 1,3-dichloroacetone and 2-methylpropanethioamide (thioisobutyramide).

Mechanistic Insights

Understanding the mechanism of the Hantzsch synthesis is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps.

.dot

Sources

An In-Depth Technical Guide to the Core Starting Materials for the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Introduction: The Strategic Importance of a Key Pharmaceutical Building Block

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a critical heterocyclic intermediate, prized within the pharmaceutical industry primarily for its role as a cornerstone in the synthesis of Ritonavir, a potent antiretroviral agent used in the treatment of HIV.[1][2][3] The structural integrity and purity of this thiazole derivative directly influence the efficiency of subsequent transformations and the quality of the final active pharmaceutical ingredient (API).[4][5][6]

This guide provides an in-depth analysis of the principal starting materials and the synthetic strategies employed for the production of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. We will dissect the most prevalent and industrially relevant pathway—the Hantzsch thiazole synthesis—by examining the causality behind the selection of its core precursors: a C3 electrophilic building block and a nucleophilic thioamide. Furthermore, we will explore the synthesis of these precursors, alternative strategies, and the critical safety and handling considerations essential for successful and responsible manufacturing.

Pillar 1: The Hantzsch Thiazole Synthesis as the Core Strategy

The most robust and widely adopted method for constructing the 2,4-substituted thiazole ring of the target molecule is the Hantzsch thiazole synthesis.[3][7][8] This venerable reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[3][7][9] The reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: General schematic of the Hantzsch thiazole synthesis.

For the specific synthesis of 4-(chloromethyl)-2-isopropylthiazole, this translates to the reaction between thioisobutyramide and 1,3-dichloroacetone .[1][10]

Pillar 2: Deep Dive into Core Starting Materials

The success of the Hantzsch synthesis is contingent on the quality and reactivity of its two primary components.

Starting Material I: Thioisobutyramide (2-Methylpropanethioamide)

Thioisobutyramide serves as the foundational nucleophile, providing the N-C-S backbone and the crucial 2-isopropyl substituent of the final thiazole ring.

Synthesis via Thionation of Isobutyramide:

The most direct and common method for preparing thioisobutyramide is the thionation of its corresponding oxo-amide, isobutyramide. This transformation is typically achieved using potent sulfur-transfer reagents.

-

Key Thionating Agents:

-

Phosphorus Pentasulfide (P₄S₁₀): A traditional and cost-effective reagent. The reaction involves heating isobutyramide with P₄S₁₀ in an inert, high-boiling solvent like toluene or xylene.[10][11] A patented improvement involves reacting P₄S₁₀ with isobutyramide under alkaline conditions (e.g., using potassium carbonate) at ambient temperature, which significantly improves the reaction's efficiency and yield, reportedly achieving over 90%.[12]

-

Lawesson's Reagent: This reagent is milder and often more soluble in organic solvents than P₄S₁₀, allowing for reactions under less harsh conditions and frequently resulting in cleaner products with higher yields.[11][13] The mechanism involves an equilibrium with a reactive dithiophosphine ylide, which forms a four-membered thiaoxaphosphetane intermediate with the amide carbonyl. The driving force is the subsequent cycloreversion to form a stable P=O bond, yielding the desired thioamide.[13]

-

Experimental Protocol: Synthesis of Thioisobutyramide using P₄S₁₀

This protocol is a representative example based on established literature.[10][12]

-

Setup: To a dry, inert-atmosphere reaction vessel equipped with a mechanical stirrer and a reflux condenser, add isobutyramide and a suitable organic solvent (e.g., toluene, methyl tertiary butyl ether).

-

Reagent Addition: Add phosphorus pentasulfide portion-wise to the stirred solution. If following the improved alkaline method, an inorganic base like anhydrous potassium carbonate is added prior to the isobutyramide.[12]

-

Reaction: Stir the mixture at ambient temperature[12] or heat to reflux for 2-6 hours, monitoring the reaction progress by TLC or GC.[10]

-

Workup: Upon completion, cool the reaction mixture and filter to remove insoluble byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude thioisobutyramide can be purified by vacuum distillation to yield a pale yellow oil.[12]

Self-Validation and Trustworthiness: The purity of the synthesized thioisobutyramide is paramount. It should be verified using GC and NMR spectroscopy before proceeding to the cyclization step. Impurities can lead to side reactions and complicate the purification of the final thiazole product.

Starting Material II: 1,3-Dichloroacetone

1,3-Dichloroacetone is the C3 electrophilic partner in the reaction. It provides the carbon backbone for the C4 and C5 positions of the thiazole ring and, critically, installs the chloromethyl group at the 4-position.

-

Properties: It is a white to pale brown crystalline solid with a melting point range of 39-41°C and is soluble in water and common organic solvents.[14] It is commercially available from various suppliers.[15][16]

-

Causality of Choice: Its bifunctional nature (a ketone flanked by two primary alkyl chlorides) makes it an ideal substrate. The ketone provides the carbonyl for the initial steps of the Hantzsch mechanism, while the two chloromethyl groups provide the electrophilic sites for cyclization.

Authoritative Grounding: Safety and Handling (A Critical Insight)

Field experience and safety data sheets underscore the hazardous nature of 1,3-dichloroacetone. It is highly toxic, a potent lachrymator (tear-inducing agent), and an irritant to the skin and respiratory system.[17] Historically, related compounds have been used as sternutatory agents (sneezing agents).[1]

Mandatory Protocol:

-

All handling must be performed in a certified, high-flow chemical fume hood.

-

Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended), a lab coat, and full-coverage safety goggles or a face shield.

-

Avoid inhalation of dust or vapors.

Alternative, "Greener" C3 Synthons: The significant toxicity of 1,3-dichloroacetone has prompted research into safer alternatives. One notable approach utilizes 1,3-dihydroxyacetone (DHA) , a non-toxic and cost-effective substitute, which can be reacted in situ to form the necessary electrophile, thereby avoiding the handling of the hazardous chlorinated precursor.[18]

Pillar 3: The Condensation Reaction and Alternative Pathways

With the starting materials in hand, the core synthesis can proceed.

Workflow: Hantzsch Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Caption: Workflow for the Hantzsch synthesis of the target molecule.

Experimental Protocol: Cyclocondensation

This protocol is a representative example based on established literature.[10]

-

Setup: Charge a reaction vessel with an organic solvent (e.g., acetone).

-

Reagent Addition: Add thioisobutyramide and 1,3-dichloroacetone to the solvent.

-

Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: As the reaction proceeds, the hydrochloride salt of the product often precipitates from the solution.

-

Purification: Cool the mixture, and collect the solid product by filtration. The filtrate can be concentrated to recover more product. The crude solid can be further purified by recrystallization if necessary. The final product is typically isolated as a stable hydrochloride salt.[10]

Reaction Mechanism Visualization

Caption: Simplified mechanistic steps of the Hantzsch thiazole synthesis.

An Alternative Synthetic Route via a Hydroxymethyl Intermediate

An alternative strategy circumvents the direct use of a chlorinated C3 building block in the cyclization step, instead opting for a late-stage chlorination.

-

Condensation: Thioisobutyramide is condensed with a C3 synthon that yields 2-isopropyl-4-hydroxymethylthiazole . One patented route achieves this starting from 2,2-dimethyl-4-methylene-1,3-dioxane.[1]

-

Chlorination: The resulting alcohol intermediate is then chlorinated using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride , in a solvent like dichloromethane to yield the final product.[1]

This approach may offer safety benefits by avoiding 1,3-dichloroacetone, but it introduces an additional step to the synthesis.

Data Summary: Comparison of Synthetic Strategies

| Feature | Primary Route (Hantzsch) | Alternative Route (via Hydroxymethyl) |

| Thioamide Source | Thioisobutyramide | Thioisobutyramide |

| C3 Synthon | 1,3-Dichloroacetone[10] | e.g., from 2,2-dimethyl-4-methylene-1,3-dioxane[1] |

| Key Reagents | - Thioisobutyramide- 1,3-Dichloroacetone | - Thioisobutyramide- C3 synthon- Thionyl Chloride (SOCl₂)[1] |

| Number of Steps | 1 (for cyclization) | 2 (cyclization + chlorination) |

| Advantages | - Convergent- High-yielding- Well-established | - Avoids highly toxic 1,3-dichloroacetone[1] |

| Disadvantages | - Requires handling of highly toxic and lachrymatory 1,3-dichloroacetone.[1][17] | - Longer synthetic route- Requires handling of corrosive chlorinating agents |

Conclusion

The synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a well-defined process, with the Hantzsch condensation of thioisobutyramide and 1,3-dichloroacetone remaining the predominant industrial method.[1][10] A thorough understanding of the synthesis of these precursors, particularly the thionation of isobutyramide, is essential for controlling the entire manufacturing chain. While this route is efficient, the significant hazards associated with 1,3-dichloroacetone demand stringent safety protocols and have encouraged the exploration of alternative, safer C3 synthons. For any researcher or drug development professional working with this vital intermediate, a mastery of these starting materials, their underlying chemistry, and their associated handling requirements is not just a matter of efficiency, but a prerequisite for safe and responsible science.

References

- Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic letters, 8(8), 1625-1628. (Source: Semantic Scholar)

-

Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Al-Hiari, Y. M., Al-Mazari, M. M., & Qaisi, A. M. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Jordan Journal of Chemistry, 13(1).

-

Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (2015). Google Patents.

- WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. (2006). Google Patents.

- Bouyahya, A., Dakka, N., Et-Touys, A., Bakri, Y., & Abrini, J. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(3), 433. (Source: PMC - NIH)

-

Ritonavir. (2021). New Drug Approvals. Retrieved from [Link]

- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. DOI: 10.26434/chemrxiv-2023-g00sf

- CN101121681A - Method for preparing thio-iso-butanamide. (2008). Google Patents.

- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry, 27(12), 4485-4489.

-

SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. (n.d.). ResearchGate. Retrieved from [Link]

- CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. (2017). Google Patents.

- Sharma, S., Sharma, P. K., & Kumar, D. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. DOI: 10.1080/10426220.2020.1849181

-

4-(chloromethyl)-2-(1-methylethyl)-1,3-thiazole hydrochloride. (n.d.). ChemBK. Retrieved from [Link]

-

1,3 Dichloro Acetone. (n.d.). Riddhi Pharma. Retrieved from [Link]

- US6407252B1 - Process for the synthesis of ritonavir. (2002). Google Patents.

- A PROCESS FOR THE SYNTHESIS OF RITONAVIR. (2006).

-

Synthesis of α–thioamide precursors. (2007). The Royal Society of Chemistry. Retrieved from [Link]

- US4468517A - Synthesis of thiazoles. (1984). Google Patents.

- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (2012). Google Patents.

-

2-Isopropyl-4-methylthiazole. (n.d.). PubChem. Retrieved from [Link]

- Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. (2023). Molecules, 28(12), 4799. (Source: PMC - NIH)

-

Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde. (2021). Google Patents.

Sources

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 5. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 6. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 11. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101121681A - Method for preparing thio-iso-butanamide - Google Patents [patents.google.com]

- 13. Lawesson's Reagent [organic-chemistry.org]

- 14. 1,3-Dichloroacetone, 96% | Fisher Scientific [fishersci.ca]

- 15. 1,3-Dichloroacetone synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 16. 1,3-Dichloroacetone, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 17. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]

- 18. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

A Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical heterocyclic intermediate in the pharmaceutical industry. Primarily recognized for its role as a key building block in the synthesis of the antiretroviral drug Ritonavir, this guide delves into its core chemical and physical properties, established synthetic pathways, characteristic reactivity, and essential safety protocols. Designed for researchers, chemists, and professionals in drug development, this paper synthesizes technical data with practical insights to facilitate its effective and safe application in a laboratory and manufacturing context.

Compound Identification and Overview

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, found in numerous bioactive compounds and clinically approved drugs.[1] This particular intermediate is of high value due to the presence of two key reactive sites: the electrophilic chloromethyl group at the 4-position and the thiazole ring itself, which provides a stable core structure. Its primary significance lies in its use in the multi-step synthesis of Ritonavir, an HIV protease inhibitor.[2][3][4]

Table 1: Compound Identifiers

| Identifier | Data | Source(s) |

|---|---|---|

| CAS Number | 65386-28-9 | [5][6][7] |

| Molecular Formula | C₇H₁₁Cl₂NS (or C₇H₁₀ClNS·HCl) | [5][8] |

| Molecular Weight | 212.14 g/mol | [5][8] |

| IUPAC Name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-thiazole;hydrochloride | |

| Synonyms | 4-(chloromethyl)-2-(1-methylethyl)thiazole hydrochloride; 2-isopropyl-4-chloromethylthiazole hydrochloride | [6][7] |

| SMILES | Cl.CC(C)C1=NC(CCl)=CS1 |[6][9] |

Caption: Nucleophilic substitution of the chloromethyl group by methylamine.

Applications in Pharmaceutical Development

Core Application: Ritonavir Synthesis

The predominant application of 4-(chloromethyl)-2-isopropylthiazole hydrochloride is as a registered starting material or key intermediate in the synthesis of Ritonavir. R[2][3]itonavir (marketed as Norvir) is an antiretroviral medication from the protease inhibitor class used to treat HIV/AIDS. W[4]hile it has its own antiviral activity, it is more commonly used at low doses as a pharmacokinetic enhancer (a "booster"). It achieves this by potently inhibiting the CYP3A4 enzyme, which metabolizes many other drugs, thereby increasing their concentration and efficacy. T[4]he 2-isopropylthiazole moiety of this intermediate becomes one of the terminal groups of the final Ritonavir molecule.

[4]#### 4.2. Broader Context: The Thiazole Scaffold in Drug Discovery

Beyond this specific application, the thiazole ring is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a desirable component in drug design. Thiazole-containing compounds have demonstrated a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. T[1][10]herefore, intermediates like 4-(chloromethyl)-2-isopropylthiazole hydrochloride are valuable tools for medicinal chemists creating libraries of novel compounds for drug discovery programs.

Analytical Characterization

Confirming the identity and purity of the intermediate is a non-negotiable step in any synthetic workflow to ensure the quality and success of subsequent reactions. A multi-pronged analytical approach is required.

Protocol: Identity and Purity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the proton environment. Expected signals would include a doublet and septet for the isopropyl group, a singlet for the chloromethyl protons (-CH₂Cl), and a singlet for the thiazole ring proton. The integration of these signals should match the number of protons in each environment.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the isopropyl carbons, the chloromethyl carbon, and the three carbons of the thiazole ring would be expected.

-

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For the free base (C₇H₁₀ClNS), the expected molecular ion peak would correspond to a mass of approximately 175.68 g/mol . T[11]he presence of chlorine would be evident from the characteristic M+2 isotopic pattern (~3:1 ratio).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A sample is run on a suitable column (e.g., C18) with an appropriate mobile phase. Purity is determined by the area percentage of the main product peak relative to any impurity peaks.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the functional groups present. Key vibrational bands would include C-H stretches, C=N and C=C stretches characteristic of the thiazole ring, and a C-Cl stretch.

Caption: A standard analytical workflow for compound validation.

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-(chloromethyl)-2-isopropylthiazole hydrochloride presents several hazards that demand strict adherence to safety protocols.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage. Corrosive to the respiratory tract. * Irritant: Causes skin and serious eye irritation. *[12][13] Sensitizer: May cause an allergic skin reaction. * Toxicity: Harmful if swallowed or inhaled.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors. *[14] Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. * Eye Protection: Use chemical safety goggles and/or a full-face shield. [14] * Body Protection: Wear a lab coat or chemical-resistant apron. * Hygiene: Wash hands and exposed skin thoroughly after handling. D[14]o not eat, drink, or smoke in the work area. C[14]ontaminated clothing should be removed and washed before reuse.

-

[14]Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. S[14][12]tore away from incompatible materials such as strong acids, strong bases, and sources of ignition. *[14] Disposal: Dispose of contents and container to a licensed hazardous waste disposal facility in accordance with local, regional, and national regulations.

[14]***

References

- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.

-

Safety Data Sheet. (2022-03-15). [No specific product name mentioned]. [Online] Available at: [Link]

-

Chemical-Suppliers.com. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9. [Online] Available at: [Link]

-

New Drug Approvals. (2021-10-29). RITONAVIR. [Online] Available at: [Link]

-

ChemBK. 4-(chloromethyl)-2-(1-methylethyl)-1,3-thiazole hydrochloride. [Online] Available at: [Link]

-

Amerigo Scientific. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, hydrochloride salt. [Online] Available at: [Link]

- Google Patents. US6407252B1 - Process for the synthesis of ritonavir.

- Google Patents. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.

-

Chemical-Suppliers.com. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9. [Online] Available at: [https://www.chemical-suppliers.com/look/4-(Chloromethyl)-2-isopropyl]-4-thiazolyl%20hydrochloride-65386-28-9.html]([Link])

-

PubChem - NIH. Ritonavir | C37H48N6O5S2 | CID 392622. [Online] Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride [cymitquimica.com]

- 6. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, hydrochloride salt - Amerigo Scientific [amerigoscientific.com]

- 9. Page loading... [guidechem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. schippersweb.com [schippersweb.com]

An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a heterocyclic organic compound frequently utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring a thiazole ring, an isopropyl group, and a reactive chloromethyl moiety, makes it a versatile building block. However, the very feature that imparts its synthetic utility—the chloromethyl group—also defines its primary hazard profile. This guide provides a comprehensive overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting, grounded in the principles of chemical reactivity and risk mitigation.

The hydrochloride salt form generally renders the compound as a solid, which can reduce the risk of inhalation compared to a volatile liquid.[1] However, as with any fine solid, dust formation during handling is a primary concern. The core of its hazardous nature lies in the chloromethyl group, which classifies the molecule as a potent alkylating agent.[2][3] Alkylating agents are electrophilic compounds that can react with nucleophiles, such as the amine and hydroxyl groups found in biological macromolecules like DNA and proteins. This reactivity is the mechanistic basis for the compound's potential toxicity, including irritation, sensitization, and possible mutagenicity.

Section 1: Hazard Profile and Chemical Reactivity

The primary hazard associated with 4-(Chloromethyl)-2-isopropylthiazole hydrochloride stems from its classification as an alkylating agent due to the presence of the chloromethyl (-CH2Cl) group.[2][3]

1.1 Mechanistic Basis of Hazard: Alkylation The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic. This site is susceptible to nucleophilic attack by various biological molecules. This reactivity is analogous to other hazardous chloromethyl compounds used in synthesis.[3][4] This non-specific reactivity can lead to cellular damage if exposure occurs.

1.2 GHS Classification and Associated Hazards While a specific, universally adopted GHS classification for the hydrochloride salt is not consistently available across all suppliers, the hazards can be inferred from the reactive functional group and data on analogous compounds. The non-salt form, 4-(Chloromethyl)-2-isopropylthiazole, is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Given the structural similarities and the inherent reactivity of the chloromethyl group, it is prudent to assume a similar or even enhanced hazard profile for the hydrochloride salt, particularly regarding skin and eye corrosion/irritation. Similar chloromethylthiazole derivatives are classified as causing severe skin burns and eye damage.[6]

| Hazard Class | GHS Category | Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Assume Category 1C/2 | Causes severe skin burns and eye damage / Causes skin irritation | GHS05 (Corrosion) / GHS07[5][6] |

| Eye Damage/Irritation | Assume Category 1/2A | Causes serious eye damage / Causes serious eye irritation | GHS05 (Corrosion) / GHS07[5][6] |

| Respiratory/Skin Sensitization | Potential Hazard | May cause an allergic skin reaction | GHS07 (Exclamation Mark)[2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[5] |

| (Note: Categories marked with an asterisk are inferred from structurally similar compounds and represent a conservative approach to safety.) |

Section 2: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow, based on the principles outlined in "Prudent Practices in the Laboratory," provides a framework for evaluating and controlling risks.[7][8]

Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP must be performed within a certified chemical fume hood.

3.1 Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

-

Hand Protection: Nitrile gloves are a minimum requirement. Given the compound's nature as an alkylating agent, consider double-gloving or using thicker, more resistant gloves (e.g., butyl rubber) for prolonged handling. Inspect gloves for any signs of degradation or perforation before and during use.[9]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.

-

Respiratory Protection: Not typically required if all handling is performed within a functioning chemical fume hood.[10]

3.2 Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present. An emergency spill kit should be immediately accessible.

-

Weighing: Tare the balance with a weigh boat. Carefully dispense the solid 4-(Chloromethyl)-2-isopropylthiazole hydrochloride onto the weigh boat, minimizing the creation of dust. Use a spatula to gently transfer the solid. Avoid pouring directly from the bottle if possible.

-

Transfer: Promptly and carefully transfer the weighed solid into the reaction vessel within the fume hood.

-

Dissolution: If dissolving the compound, add the solvent to the solid in the reaction vessel slowly to avoid splashing.

-

Post-Handling: Tightly cap the source container immediately after use. Decontaminate the spatula and weigh boat or dispose of them as hazardous waste. Wipe down the work surface within the fume hood with an appropriate decontaminating solution (see Section 5).

-

Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[11]

Section 4: Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and ensuring safety.[12][13]

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from sources of ignition.[13][14] The container should be tightly sealed.[13]

-

Segregation: Store this compound segregated from incompatible materials.[12]

-

Labeling: Ensure all containers are clearly labeled with the full chemical name, CAS number (65386-28-9), and appropriate GHS hazard pictograms.[13][15]

Section 5: Emergency Protocols

5.1 Exposure Response Immediate and decisive action is required in the event of exposure.

Caption: First Aid Workflow for Chemical Exposure.

5.2 Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

-

Control: Prevent the spread of dust or liquid. Do not attempt to clean up a large spill without proper training and equipment.

-

Cleanup (Small Spills): For small spills of the solid, gently cover with an inert absorbent material like sand or vermiculite. Carefully sweep the mixture into a labeled hazardous waste container. Avoid raising dust. Do not use combustible materials like paper towels for the initial absorption.

-

Decontamination: Wash the spill area thoroughly with a suitable decontamination solution (see below) followed by soap and water.

Section 6: Waste Management and Decontamination

6.1 Waste Disposal All waste containing 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations.

6.2 Decontamination of Surfaces and Equipment The chloromethyl group can be "quenched" or deactivated by reacting it with a nucleophilic solution. A common laboratory practice for decontaminating surfaces and equipment that have come into contact with chloromethyl compounds is to use a basic solution.[4] A solution of aqueous sodium carbonate or an amine-based solution can be effective.[3][4]

Protocol for Decontamination Solution:

-

Prepare a 5-10% aqueous solution of sodium carbonate or a dilute solution of a basic organic amine (e.g., triethylamine in an appropriate solvent).

-

Apply the solution to the contaminated surface or equipment and allow a sufficient contact time (e.g., 15-30 minutes) for the reaction to complete.[3]

-

Thoroughly rinse the equipment or surface with water afterward.

-

All materials used for decontamination should be collected as hazardous waste.

Conclusion

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a valuable synthetic intermediate, but its utility is matched by its potential hazards. The key to its safe use lies in a thorough understanding of its reactivity as an alkylating agent. By implementing a robust risk assessment process, adhering to stringent handling protocols within engineering controls, using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. A culture of safety, as emphasized by authoritative guides like Prudent Practices in the Laboratory, is the ultimate foundation for protecting personnel and the research environment.[7][16][17]

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link][7][16]

-

NIOSH (National Institute for Occupational Safety and Health). (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. [Link][18]

-

NIOSH. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link][10][19][20]

-

PubChem. 2-Chloro-5-chloromethylthiazole. National Center for Biotechnology Information. [Link][6]

-